
1-(1H-indol-4-yl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-4-yl)piperazine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring fused with a piperazine moiety, making it a versatile scaffold in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-4-yl)piperazine hydrochloride typically involves the reaction of indole derivatives with piperazine under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further reacted with piperazine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-indol-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
1-(1H-indol-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . The indole moiety may also contribute to its biological activity by interacting with various receptors and enzymes.
Comparaison Avec Des Composés Similaires
- 1-(1H-indol-3-yl)piperazine hydrochloride
- 1-(1H-indol-2-yl)piperazine hydrochloride
- 4-(1H-indol-4-yl)piperazine-1-carboxylic acid tert-butyl ester
Comparison: 1-(1H-indol-4-yl)piperazine hydrochloride is unique due to the position of the indole ring attachment, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to biological targets, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C12H16ClN3 |
|---|---|
Poids moléculaire |
237.73 g/mol |
Nom IUPAC |
4-piperazin-1-yl-1H-indole;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15;/h1-5,13-14H,6-9H2;1H |
Clé InChI |
ZAPXMYJBUSBVRC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC3=C2C=CN3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


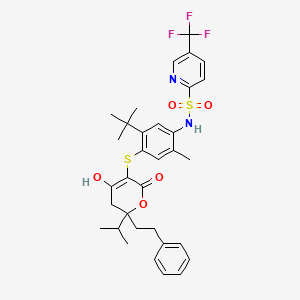
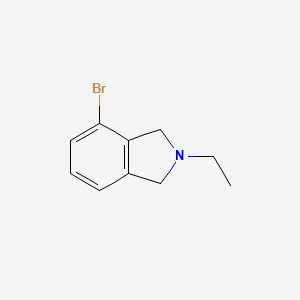
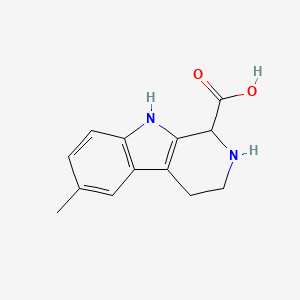
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)
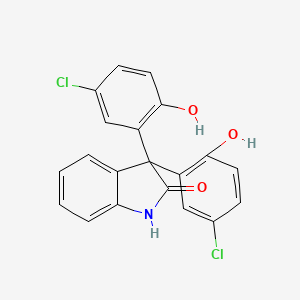


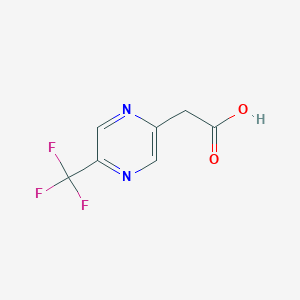
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)

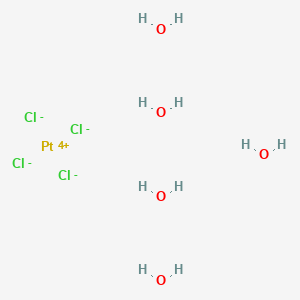
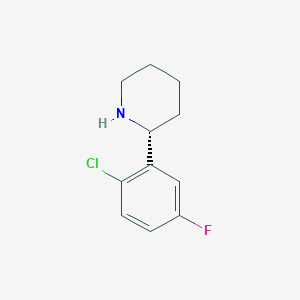
![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)

